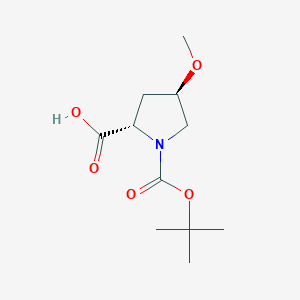
2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid , also known by its IUPAC name (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid , is an organic compound with the molecular formula C₁₁H₁₅NO₃ . It is a chiral amino acid derivative and belongs to the class of non-proteinogenic amino acids. Let’s explore its properties and applications.
Synthesis Analysis
The synthesis of this compound involves several steps, including the protection of functional groups, amino acid coupling, and deprotection. Unfortunately, I don’t have access to specific synthetic procedures for this compound. However, researchers have likely employed various methods to synthesize it in the laboratory.
Molecular Structure Analysis
The molecular formula of 2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid is C₁₁H₁₅NO₃ . Its structure consists of an amino group, a carboxylic acid group, and a phenolic hydroxyl group. The compound is chiral due to the presence of an asymmetric carbon atom. Here’s the chemical structure:
!Molecular Structure
Chemical Reactions Analysis
The chemical reactivity of this compound likely involves reactions typical of amino acids, such as acid-base reactions, peptide bond formation, and oxidation. However, specific reactions would depend on the context and reaction conditions.
Physical And Chemical Properties Analysis
- Melting Point : Not specified in the available data.
- Solubility : Solubility in water and organic solvents would be relevant for its applications.
- Stability : The compound should be stored in a dark place under inert atmosphere at room temperature.
Applications De Recherche Scientifique
Functional Polymer Modification
A study by Aly and El-Mohdy (2015) focuses on the modification of polyvinyl alcohol/acrylic acid hydrogels with amine compounds, including 2-amino-3-(4-hydroxyphenyl)propanoic acid, for enhanced thermal stability and promising biological activities. These modifications suggest applications in medical fields due to improved antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
Crystallography and Structural Analysis
Nitek et al. (2020) reported the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, showcasing their potential in structural chemistry and materials science for understanding molecular conformations and interactions (Nitek et al., 2020).
Synthesis of Novel Compounds
Doláková et al. (2005) synthesized derivatives of 2-amino-3-(purin-9-yl)propanoic acids for immunostimulatory and immunomodulatory activity, highlighting the compound's role in developing new therapeutic agents (Doláková et al., 2005).
Antioxidant and Anti-inflammatory Activity
Subudhi and Sahoo (2011) evaluated novel analogs of 2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl)propanoic acid for antioxidant, anti-inflammatory, and antiulcer activities, demonstrating the compound's potential in treating inflammation and oxidative stress-related conditions (Subudhi & Sahoo, 2011).
Antibacterial Applications
The study by Ji et al. (2019) on the biodegradation of 2,6-dimethylphenol by Mycobacterium neoaurum B5-4, while not directly related to 2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid, provides insight into microbial degradation processes that could potentially apply to similar compounds for environmental remediation and the development of biodegradable materials (Ji et al., 2019).
Safety And Hazards
- Hazard Statements : May cause skin and eye irritation (H315, H319).
- Precautionary Statements : Avoid inhalation, ingestion, and contact with skin and eyes. Use appropriate protective measures.
Orientations Futures
Future research could focus on:
- Investigating its biological activity and potential therapeutic applications.
- Developing more efficient synthetic routes.
- Studying its interactions with other molecules.
Propriétés
IUPAC Name |
2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-6-3-8(13)4-7(2)9(6)5-10(12)11(14)15/h3-4,10,13H,5,12H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNDLIKCFHLFKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)O)N)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30555896 |
Source


|
| Record name | 2,6-Dimethyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid | |
CAS RN |
81806-45-3 |
Source


|
| Record name | 2,6-Dimethyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Oxa-8-azabicyclo[3.2.1]octane](/img/structure/B1316749.png)

![Pyrazolo[1,5-a]pyridin-6-ol](/img/structure/B1316758.png)






![7-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1316772.png)